5-Acetyl-1-methyl-1H-benzimidazole-2-methanol
Overview
Description
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol typically involves the condensation of o-phenylenediamine with acetic anhydride followed by methylation and subsequent reduction. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a mixed-type corrosion inhibitor by adsorbing onto metal surfaces and blocking active sites .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Similar in structure but lacks the acetyl and methanol groups.
5-Methylbenzimidazole: Similar but with a methyl group instead of an acetyl group.
2-(1-Hydroxyethyl)benzimidazole: Similar but with a hydroxyethyl group instead of an acetyl group .
Uniqueness
5-Acetyl-1-methyl-1H-benzimidazole-2-methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and methanol groups allows for unique interactions and reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-[2-(hydroxymethyl)-1-methylbenzimidazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(15)8-3-4-10-9(5-8)12-11(6-14)13(10)2/h3-5,14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHIAFMPEFFVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=N2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516757 | |
Record name | 1-[2-(Hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66353-40-0 | |
Record name | 1-[2-(Hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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